3,3,4,4-Tetradeuteriohexane-1,6-diamine
Description
3,3,4,4-Tetradeuteriohexane-1,6-diamine (C₆H₁₂D₄N₂) is a deuterated derivative of 1,6-hexanediamine (HMD, CAS 124-09-4), where four hydrogen atoms at positions 3 and 4 on the hexane backbone are replaced with deuterium isotopes . This modification preserves the compound’s primary chemical functionality as a linear aliphatic diamine but introduces isotopic labeling, making it valuable in nuclear magnetic resonance (NMR) studies, metabolic tracing, and kinetic isotope effect investigations. HMD itself is a critical industrial chemical, widely used in polymer synthesis (e.g., nylon-6,6) , crosslinking agents for biomaterials , and coordination chemistry .
Properties
IUPAC Name |
3,3,4,4-tetradeuteriohexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-LNLMKGTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCN)C([2H])([2H])CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584354 | |
| Record name | (3,3,4,4-~2~H_4_)Hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-53-0 | |
| Record name | (3,3,4,4-~2~H_4_)Hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115797-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuteriohexane-1,6-diamine typically involves the deuteration of hexane-1,6-diamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration at the specified positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetradeuteriohexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated hexane derivatives.
Reduction: It can be reduced to form deuterated amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions to form substituted products.
Major Products Formed:
Oxidation: Deuterated hexanoic acids and aldehydes.
Reduction: Deuterated primary and secondary amines.
Substitution: N-substituted deuterated hexane derivatives.
Scientific Research Applications
3,3,4,4-Tetradeuteriohexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed as a tracer in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the production of deuterated polymers and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetradeuteriohexane-1,6-diamine involves its interaction with molecular targets through its amino groups. The deuterium atoms provide unique isotopic effects, such as altered bond strengths and reaction rates, which can influence the compound’s behavior in chemical and biological systems. These effects are leveraged in mechanistic studies to gain insights into reaction pathways and molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
Chain Length Variants: Shorter and Longer Aliphatic Diamines
1,4-Diaminobutane (Putrescine) and 1,5-Diaminopentane (Cadaverine)
- Coordination Chemistry: Shorter diamines like 1,4-diaminobutane exhibit reduced flexibility compared to HMD, limiting their ability to bridge metal centers in coordination polymers.
- Toxicity : HMD has an acute oral LD₅₀ of 980 mg/kg in rats, while shorter diamines like putrescine and cadaverine are naturally occurring but exhibit higher toxicity due to their roles in cellular processes (e.g., apoptosis regulation) .
1,8-Diaminooctane and 1,10-Diaminodecane
Substituted Derivatives: Fluorinated and Branched Diamines
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
- Properties : Fluorination drastically increases hydrophobicity and chemical resistance. The octafluoro derivative has a melting point of 44–45°C, compared to HMD’s 39–42°C, and is used in high-performance polymers requiring thermal stability .
- Reactivity : Fluorine’s electron-withdrawing effects reduce amine basicity, altering coordination behavior and crosslinking efficiency relative to HMD .
2,4,4-Trimethylhexane-1,6-diamine
Functionalized Analogs: Crosslinking and Polyamine Agents
Neomycin vs. HMD in Collagen Crosslinking
- Efficiency : Neomycin, a polyamine with six amine groups, enhances collagen stability more effectively than HMD (two amines) due to its ability to form multi-length crosslinks. However, HMD’s simplicity and lower cost make it a practical alternative in biomaterial fixation .
- Control Studies: In enzymatic inhibition studies, HMD serves as a non-inhibitory control for neomycin, highlighting its role in isolating crosslinking effects from biochemical interactions .
Bio-based Diamines (e.g., Dimerized Fatty Acid Derivatives)
Table 1: Physical and Chemical Properties
*Estimated based on parent compound.
Research Findings and Industrial Relevance
- Coordination Chemistry : Despite HMD’s theoretical utility, the lack of characterized iron-HMD polymers suggests synthetic challenges, possibly due to competing protonation equilibria or inadequate templating .
- Material Science : In graphene synthesis, HMD’s molar ratio to graphene oxide (GO) critically impacts pillared structure density. A 1:1 HMD:GO ratio yields optimal conductivity, whereas lower ratios reduce crosslinking .
- Toxicology : Subchronic exposure to HMD at 500 mg/kg in rats causes weight gain retardation, emphasizing the need for careful handling in industrial settings .
Biological Activity
3,3,4,4-Tetradeuteriohexane-1,6-diamine is a deuterated analog of hexamethylenediamine (HMD), a compound widely used in the synthesis of polymers, particularly nylon 66. The introduction of deuterium in the molecular structure can influence the biological activity and metabolic pathways of the compound. This article focuses on its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The substitution of hydrogen atoms with deuterium alters the physical and chemical properties of the compound. This modification is significant in biological studies as it can affect the compound's interaction with biological systems.
Table 1: Comparison of Hexamethylenediamine and its Deuterated Form
| Property | Hexamethylenediamine | This compound |
|---|---|---|
| Molecular Weight | 116.21 g/mol | 118.25 g/mol |
| Boiling Point | 203 °C | Slightly higher due to deuteration |
| Solubility in Water | Soluble | Soluble |
| Toxicity (LD50) | 792–1127 mg/kg | Not extensively studied |
Toxicological Profile
Hexamethylenediamine exhibits moderate toxicity with an LD50 ranging from 792 to 1127 mg/kg. The biological activity of its deuterated counterpart has not been extensively documented; however, it is hypothesized that the substitution may alter its metabolic pathways and toxicity profile due to kinetic isotope effects.
Cellular Interactions
Research into related diamines suggests potential cytotoxic effects on various cell lines. For instance, studies on similar diamines indicate that they may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The exact mechanisms for this compound remain largely unexplored.
Case Studies
- Study on Cytotoxicity : A study examining the cytotoxic effects of diamines on human tumor cell lines found that certain structural modifications could enhance or reduce cytotoxicity. While specific data for this compound is lacking, it is plausible that similar trends may apply due to its structural similarities to hexamethylenediamine .
- Antimicrobial Activity : Related compounds have shown antimicrobial properties against various pathogens. The potential for this compound to exhibit similar properties warrants investigation. For instance, hexamethylenediamine has been noted for its ability to inhibit bacterial growth in certain contexts .
Metabolic Pathways
The metabolism of diamines typically involves oxidative deamination and conjugation processes. The presence of deuterium may influence these pathways by altering reaction kinetics. This aspect remains an area for future research to determine how these changes might affect biological activity and toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
